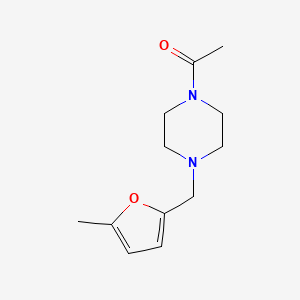
1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP, and it is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel derivatives containing the piperazine moiety, which shares structural similarities with "1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone". For instance, dihydropyrimidinone derivatives incorporating piperazine/morpholine moieties have been synthesized using a one-pot Biginelli synthesis, demonstrating the versatility of piperazine derivatives in chemical synthesis (Bhat et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have synthesized piperazine derivatives and evaluated their antimicrobial and antifungal activities. These derivatives have shown promising results against various microorganisms, indicating their potential as new antimicrobial agents. For example, novel 1,2,4-triazole derivatives bearing piperazine amide moiety have been synthesized and demonstrated significant antiproliferative effects against breast cancer cells, highlighting their potential in cancer research (Yurttaş et al., 2014).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their dihydrochlorides have been studied for their antitumor activity. These compounds have shown to influence tumor DNA methylation processes in vitro, suggesting their applicability in cancer treatment strategies (Hakobyan et al., 2020).
Electrochemical and Fluorescence Studies
Research has also extended to the electrochemical synthesis and fluorescence studies of piperazine derivatives. These studies provide insights into the electrochemical properties and potential applications of these compounds in creating fluorescent materials for various technological applications (Verma & Singh, 2015).
properties
IUPAC Name |
1-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10-3-4-12(16-10)9-13-5-7-14(8-6-13)11(2)15/h3-4H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJUJZOCSKPMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

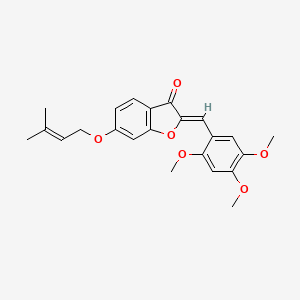
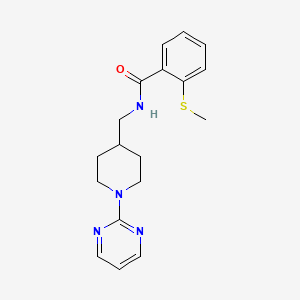
![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)
![3-butyl-1,6,7-trimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575034.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

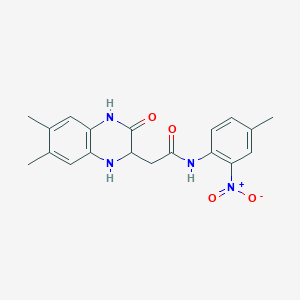
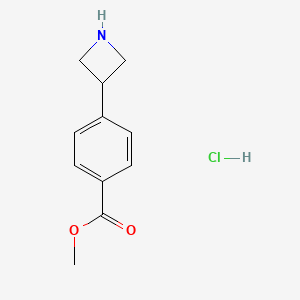

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)
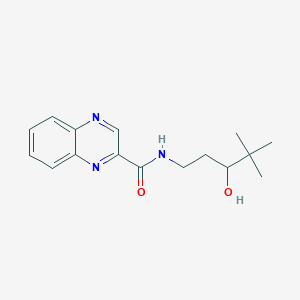
![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)